Chemical Identification
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic molecule characterized by its unique structural features. It is identified by the following properties:
Classification
This compound falls under the category of acetamides and is notable for its potential pharmacological applications due to the presence of multiple functional groups that may interact with biological targets.
Methods and Technical Details
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves several multi-step organic reactions:
Structure and Data
The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O4 |
| Molecular Weight | 357.4 g/mol |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
| InChI Key | OZNMATPWZKCJHG-UHFFFAOYSA-N |
The structure features a cycloheptapyridazinone core combined with a triazole and acetamide functionalities, which contribute to its potential biological activity.
Reactions and Technical Details
This compound can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in research and development.
The mechanism of action for 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide likely involves interactions with specific enzymes or receptors within biological systems. The presence of both triazole and acetamide functionalities suggests potential binding sites for enzymatic inhibition or modulation. Detailed studies are required to elucidate these interactions fully.
Physical Properties
The physical properties include:
Chemical Properties
Key chemical properties encompass:
Additional analyses such as melting point and spectral data (NMR, IR) would provide further insights into its physical characteristics.
The compound has several potential scientific uses:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6